molecular formula C9H13NO2S B2400467 [4-(Ethanesulfonyl)phenyl]methanamine CAS No. 583837-94-9

[4-(Ethanesulfonyl)phenyl]methanamine

Cat. No.: B2400467
CAS No.: 583837-94-9
M. Wt: 199.27
InChI Key: SLAFBMBRXKFTDS-UHFFFAOYSA-N
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Description

[4-(Ethanesulfonyl)phenyl]methanamine: is an organic compound with the molecular formula C9H13NO2S It is characterized by the presence of an ethanesulfonyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethanesulfonyl)phenyl]methanamine typically involves the sulfonylation of a phenylmethanamine precursor. One common method includes the reaction of phenylmethanamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Ethanesulfonyl)phenyl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Ethanesulfonyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific pathways or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Ethanesulfonyl)phenyl]methanamine involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanamine group may also interact with receptors or other biomolecules, modulating their function.

Comparison with Similar Compounds

  • [4-(Methylsulfonyl)phenyl]methanamine
  • [4-(Propylsulfonyl)phenyl]methanamine
  • [4-(Butylsulfonyl)phenyl]methanamine

Comparison: Compared to its analogs, [4-(Ethanesulfonyl)phenyl]methanamine has a unique balance of reactivity and stability. The ethanesulfonyl group provides a specific steric and electronic environment that can influence its interactions with other molecules. This makes it distinct from compounds with shorter or longer alkyl chains in the sulfonyl group.

Biological Activity

[4-(Ethanesulfonyl)phenyl]methanamine, a compound with the CAS number 583837-94-9, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an ethanesulfonyl group and a methanamine moiety. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in critical biochemical pathways. Preliminary studies indicate that it may function as an enzyme inhibitor, affecting pathways related to signal transduction and metabolic regulation. The compound's interaction with active sites on target proteins alters their function, leading to downstream biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is critical for its potential therapeutic applications. Its IC50 values, indicating the concentration required to inhibit 50% of enzyme activity, have been determined in various assays.
  • Therapeutic Potential : Due to its structural similarity to known bioactive compounds, it is being explored as a precursor or active moiety in drug development for conditions such as type 2 diabetes and other metabolic disorders .

Case Studies and Research Findings

  • DPP-4 Inhibition : A study investigated the structure-activity relationship of DPP-4 inhibitors where this compound was included as a potential candidate. The findings suggested that compounds with similar structures could effectively inhibit DPP-4, a key enzyme in glucose metabolism .
  • In Vitro Studies : Various biochemical assays have been conducted to assess the efficacy of this compound. These studies typically include spectrophotometric or fluorometric assays to measure enzymatic activity post-treatment with the compound.
  • Comparative Analysis : A comparative study highlighted the unique characteristics of this compound against structurally similar compounds like 4-Aminobenzenesulfonamide and N-Ethylaniline. The findings indicate that while these compounds share some functional groups, their biological activities can differ significantly due to variations in their chemical structures.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Findings IC50 Values (µM)
Enzyme InhibitionEffective against DPP-4; potential for diabetes treatment25
Biochemical AssaysSignificant inhibition observed in enzyme activity assays30
Structural ComparisonUnique interactions compared to similar compounds-

Properties

IUPAC Name

(4-ethylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFBMBRXKFTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583837-94-9
Record name 1-[4-(Ethylsulfonyl)phenyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

[Step 3] To a mixture of 4-ethanesulfonylbenzonitrile (500 mg) in methanol (6 ml) and tetrahydrofuran (2 ml) was added 28% aqueous ammonia (1 ml) and then Raney nickel (500 mg) was added. Under a hydrogen pressure (0.5 Mpa), the mixture was stirred at room temperature for 2 hrs., and undesired substances were removed by filtration. The filtrate was concentrated under reduced pressure to give 4-ethanesulfonylbenzylamine (408 mg, 82%).
Quantity
500 mg
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6 mL
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2 mL
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1 mL
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reactant
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500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-(bromomethyl)-4-(ethylsulfonyl)benzene (6.62 g, 25.2 mmol) in MeOH (30 mL) was added 28% aqueous ammonium hydroxide solution (30 mL). The mixture was stirred at rt overnight. The mixture was then concentrated under reduced pressure. The residue was purified by basic preparative HPLC separation to afford (4-(ethylsulfonyl)phenyl)methanamine (1.5 g, 30%) as a yellow solid. LC-MS tR=1.747 min in 0-30CD—3 min chromatography (Durashell C18, 2.1*30 mm, 3 um), MS (ESI) m/z 200.0 [M+H]+ and 399.0 [2M+H]+. 1H NMR (CDCl3, 400 MHz): δ 7.85 (d, J=8.0 Hz, 2H), 7.53 (d, J=8.0 Hz, 2H), 3.98 (s, 2H), 3.10 (q, J=7.6 Hz, 2H), 1.26 (t, J=7.6 Hz, 3H). Preparative Basic HPLC Method mobile phase A: water with 0.05% NH3H2O solution; mobile phase B: MeCN; flow rate: 30 mL/min; detection: UV 220 nm/254 nm; column: Synergi 200 mm×25 mm×5 μm; column temperature: 30° C.
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6.62 g
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30 mL
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